BenchChemオンラインストアへようこそ!

LSKL, Inhibitor of Thrombospondin (TSP-1)

Fibrosis TGF-β signaling In vivo pharmacology

LSKL (Leu-Ser-Lys-Leu) is a LAP-TGFβ-derived tetrapeptide and competitive antagonist of the TSP-1/LAP interaction. Unlike global TGF-β inhibitors that suppress all signaling and cause immunosuppression, LSKL selectively blocks only TSP-1-mediated TGF-β activation, preserving baseline homeostatic and integrin/protease-driven pathways. This precision is validated in multi-organ fibrosis models (21% reduction in lung hydroxyproline, 50% reduction in plasma TGF-β1) and liver regeneration studies (accelerated S-phase entry post-70% hepatectomy via transient Smad2 attenuation). LSKL also crosses the blood-brain barrier, suppressing subarachnoid fibrosis and hydrocephalus in rodent CNS models. Ideal for researchers requiring pathway-specific, temporally controlled TSP-1/TGF-β dissection.

Molecular Formula C21H42N6O5
Molecular Weight 458.6 g/mol
CAS No. 283609-79-0
Cat. No. B612620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSKL, Inhibitor of Thrombospondin (TSP-1)
CAS283609-79-0
Molecular FormulaC21H42N6O5
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1
InChIKeyYOKXDNNIFSAXBY-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSKL Peptide CAS 283609-79-0: Competitive TSP-1/TGF-β Antagonist for Fibrosis and Regeneration Research


LSKL (Leu-Ser-Lys-Leu), CAS 283609-79-0, is a latency-associated protein (LAP)-TGFβ derived tetrapeptide that functions as a competitive antagonist of thrombospondin-1 (TSP-1) [1]. It inhibits the binding of TSP-1 to LAP, thereby preventing TSP-1-mediated activation of latent TGF-β1, and is widely used in research on fibrosis, tissue remodeling, and regenerative processes [2].

Why Generic TGF-β Inhibitors Cannot Substitute for LSKL: Mechanism-Based Selectivity Drives Experimental Outcomes


Generic TGF-β inhibitors or receptor kinase antagonists globally suppress both TSP-1-dependent and TSP-1-independent TGF-β signaling, leading to broad-spectrum immunosuppression and impaired wound healing [1]. In contrast, LSKL targets the specific upstream protein-protein interaction between TSP-1 and the latent TGF-β complex, enabling selective blockade of TSP-1-driven TGF-β activation while preserving baseline homeostatic TGF-β signaling [2]. This mechanistic selectivity is critical for disease models where only pathological TSP-1-mediated TGF-β activation requires intervention.

LSKL Peptide Differential Evidence: Quantitative Performance Data Against Comparators


LSKL vs SLLK Control Peptide: 50% Reduction in Plasma TGF-β1 Levels In Vivo

In a direct head-to-head comparison using the ApoE-/- mouse model of abdominal aortic aneurysm, LSKL administration (4 mg/kg daily i.p. for 2 weeks) significantly reduced plasma TGF-β1 activity compared to the SLLK scrambled control peptide [1].

Fibrosis TGF-β signaling In vivo pharmacology

LSKL In Vitro Potency: 58% Reduction in p-Smad2/3 at 10 µM in Hepatocytes

In cultured hepatocytes, LSKL at 10 µM reduced TSP-1-stimulated Smad2/3 phosphorylation by 58±4%, demonstrating potent inhibition of downstream TGF-β signaling [1]. This concentration is comparable to the effective doses of peptide-based TGF-β inhibitors but offers a distinct mechanism of action.

Liver regeneration TGF-β signaling In vitro pharmacology

LSKL Pulmonary Fibrosis Efficacy: 21% Reduction in Lung Hydroxyproline Content vs Saline Control

In a bleomycin-induced rat model of pulmonary fibrosis, inhaled LSKL (daily for 2 weeks) significantly reduced lung hydroxyproline content, a marker of collagen deposition, by 21% compared to saline-treated controls (7.36±1.25 vs 9.30±1.27 μg/mg lung tissue, p<0.05) [1].

Pulmonary fibrosis In vivo efficacy Lung compliance

LSKL High-Affinity ADAMTS1 Binding: -7.6 kcal/mol Binding Energy In Silico

In silico docking studies revealed that LSKL binds to the KTFR sequence of ADAMTS1 with a calculated binding energy of -7.6 kcal/mol, forming three salt bridges and two hydrogen bonds . This high affinity supports its mechanism as a competitive inhibitor of the TSP-1/LAP interaction.

Molecular modeling Protein-peptide interaction Binding affinity

LSKL Blood-Brain Barrier Penetration: Enables CNS Research Applications

Unlike many peptide-based inhibitors, LSKL has been shown to readily cross the blood-brain barrier . In a rat model of subarachnoid hemorrhage, intraperitoneal administration of 1 mg/kg LSKL effectively suppressed hydrocephalus and subarachnoid fibrosis [1], indicating central nervous system bioavailability.

Neuroprotection Blood-brain barrier Subarachnoid hemorrhage

LSKL Peptide Optimal Application Scenarios for Research and Preclinical Studies


In Vivo Fibrosis Models Requiring Specific TSP-1/TGF-β Axis Inhibition

LSKL is ideally suited for rodent models of renal, hepatic, and pulmonary fibrosis where selective blockade of TSP-1-mediated TGF-β activation is required, as demonstrated by a 21% reduction in lung hydroxyproline content in bleomycin-treated rats and a 50% reduction in plasma TGF-β1 in ApoE-/- mice [1][2]. Its efficacy in multiple organ systems makes it a versatile tool for fibrosis research.

Liver Regeneration Studies Following Partial Hepatectomy

LSKL accelerates liver regeneration by transiently inhibiting TSP-1/TGF-β signaling in the early postoperative period. In a 70% hepatectomy mouse model, two doses of LSKL attenuated Smad2 phosphorylation at 6 hours and accelerated S-phase entry of hepatocytes at 24 and 48 hours, resulting in faster recovery of residual liver weight [3]. This application leverages LSKL's short half-life for precise temporal control of pathway inhibition.

Central Nervous System Fibrosis and Neuroinflammation Research

LSKL's ability to cross the blood-brain barrier enables non-invasive systemic administration for CNS studies. In a rat subarachnoid hemorrhage model, intraperitoneal LSKL at 1 mg/kg effectively suppressed subarachnoid fibrosis, attenuated ventricular enlargement, and inhibited hydrocephalus development [4]. This scenario is ideal for investigating TSP-1/TGF-β contributions to neuroinflammatory and fibrotic CNS pathologies.

Mechanistic Studies of TSP-1-Dependent vs Independent TGF-β Activation

LSKL serves as a critical tool for dissecting the specific contribution of TSP-1 to TGF-β activation in complex biological systems. By blocking the TSP-1/LAP interaction without affecting other TGF-β activators (e.g., integrins, proteases), researchers can isolate TSP-1-specific signaling events, as evidenced by the 58% reduction in p-Smad2/3 in hepatocytes [3] and the distinct gene expression profile changes in aortic tissue [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for LSKL, Inhibitor of Thrombospondin (TSP-1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.